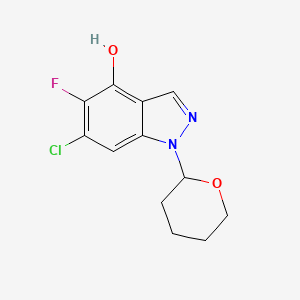

6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

Description

Properties

Molecular Formula |

C12H12ClFN2O2 |

|---|---|

Molecular Weight |

270.69 g/mol |

IUPAC Name |

6-chloro-5-fluoro-1-(oxan-2-yl)indazol-4-ol |

InChI |

InChI=1S/C12H12ClFN2O2/c13-8-5-9-7(12(17)11(8)14)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2 |

InChI Key |

VSUDHOOTUKTATP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically begins with the functionalization of the indazole moiety. The key steps involve:

Reaction of 5-chloroindazole with tetrahydro-2H-pyran-2-ol :

- This step introduces the tetrahydropyran group onto the indazole scaffold.

- Catalysts such as strong bases (e.g., triethylamine) or coupling agents like carbonyldiimidazole are used to facilitate the reaction.

- Solvents such as dichloromethane or dimethylformamide (DMF) are employed to ensure optimal reactivity.

Specific Reaction Conditions

Substitution Reactions

Substitution reactions are critical for integrating functional groups like chlorine and fluorine into the indazole framework.

Key Parameters:

- Reagents : Alkylmagnesium halides or other organometallic compounds.

- Solvents : Diethyl ether or tetrahydrofuran (THF) for enhanced solubility.

- Temperature : Reactions are typically conducted between -70°C and room temperature to control reactivity.

Catalytic Coupling

The coupling reaction between 5-chloroindazole and tetrahydro-2H-pyran-2-ol is facilitated by catalytic systems.

Key Parameters:

Protective Group Strategies

Protective groups are often employed to shield reactive sites during intermediate steps:

Purification Methods

The final compound is purified using standard techniques to ensure high purity:

-

- Solvent systems like ethanol-water mixtures are used for recrystallization.

- Cooling the reaction mixture enhances crystal formation.

Data Table: Summary of Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature Range | Notes |

|---|---|---|---|---|

| Substitution Reaction | Alkylmagnesium halides | THF/Diethyl ether | -70°C to RT | Introduces halogen atoms |

| Coupling Reaction | Carbonyldiimidazole, triethylamine | DMF/DCM | 0°C to RT | Attaches tetrahydropyran group |

| Hydroxylation | Oxidizing agents | Aqueous solvents | RT | Adds hydroxyl group at position 4 |

| Protective Group Addition | Acetic anhydride | DCM | RT | Protects hydroxyl groups during steps |

| Deprotection | Sodium hydroxide/methanol | Methanol-water | RT | Removes acetyl protecting groups |

Chemical Reactions Analysis

Substitution Reactions

The chloro and fluoro groups at positions 5 and 6 of the indazole ring undergo nucleophilic substitution under controlled conditions. Key findings include:

-

Fluoro group replacement : Selective displacement occurs with strong nucleophiles (e.g., alkoxides) at elevated temperatures (80–100°C), yielding 6-alkoxy derivatives.

-

Chloro group reactivity : Pd-catalyzed cross-coupling reactions enable Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl structures critical for drug discovery .

Table 1: Substitution Reaction Outcomes

Oxidation and Reduction

The hydroxyl group at position 4 participates in redox reactions:

-

Oxidation : Treatment with PCC (pyridinium chlorochromate) converts the hydroxyl to a ketone, forming 4-oxo derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indazole ring to a dihydroindazole, altering aromaticity and biological activity.

Cyclization and Ring Formation

Quantum chemical analyses (DFT) reveal energy barriers for intramolecular C–H activation and cyclization :

-

Pd-catalyzed cyclization : Pd(OAc)₂ facilitates C–C bond formation via two distinct transition states (TS-1 and TS-2), with free energy barriers of 32.86 kcal/mol and 19.28 kcal/mol, respectively .

-

THP deprotection : Acidic conditions (e.g., CH₃COCl/MeOH) remove the THP group, enabling further functionalization at the indazole N1 position .

Figure 1: Energy Profile for Pd-Catalyzed Cyclization

Structural Effects on Reactivity

-

Halogen positioning : Fluorine at position 5 enhances electrophilic substitution rates compared to chlorine .

-

THP group stability : The THP moiety remains intact under basic conditions but hydrolyzes in acidic media, enabling sequential functionalization strategies .

Table 2: Substituent Influence on Reaction Rates

| Substituent Position | Reaction Type | Relative Rate (vs. H) | Source |

|---|---|---|---|

| 5-F | Nucleophilic Substitution | 1.8× | |

| 6-Cl | Suzuki Coupling | 1.2× |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol may exhibit anticancer properties. The indazole scaffold is known for its role in inhibiting various tyrosine kinases, which are critical in cancer cell proliferation and survival. Studies have shown that modifications on the indazole structure can enhance binding affinity to targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

Case Study:

A derivative of the compound demonstrated significant activity against breast cancer cell lines, with IC50 values indicating potent inhibitory effects on cell growth. This suggests potential for development as an anticancer agent targeting specific pathways involved in tumorigenesis .

2. Anti-inflammatory Properties

The compound's structural features may also contribute to anti-inflammatory effects. Research into similar indazole derivatives has revealed their ability to modulate inflammatory pathways, potentially offering new therapeutic strategies for conditions like rheumatoid arthritis or inflammatory bowel disease.

3. Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, suggesting that this compound could be explored further in the context of antibiotic development .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The chloro and fluoro substituents, as well as the tetrahydropyran group, may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The indazole core distinguishes this compound from analogs like 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) (), which features a benzoxazole-triazole hybrid structure. Triazole-thione derivatives like 6h, however, may offer improved solubility due to polarizable sulfur atoms .

Substituent Effects

- Halogenation : Both the target compound and 6h incorporate chlorine, but the former adds fluorine, which reduces metabolic degradation via cytochrome P450 inhibition.

- Protecting Groups : The THP group in the target compound introduces stereochemical complexity, leading to split NMR signals (e.g., compound 8 in ), whereas 6h lacks such groups, simplifying its spectral interpretation .

Spectroscopic and Analytical Data

Functional Group Stability

- THP Group : Offers moderate acid-lability, enabling selective deprotection under milder conditions compared to tert-butyldimethylsilyl (TBS) groups. This contrasts with 6h’s triazole-thione, which may require harsher conditions for modification.

- Hydroxyl Group: The THP-protected hydroxyl in the target compound is less prone to oxidation than free phenolic groups in analogs like 4-hydroxyindazoles.

Research Implications

- Synthetic Chemistry : The THP group’s stereochemical effects necessitate advanced NMR techniques (e.g., COSY, HSQC) for unambiguous assignment, as seen in compound 8 .

- Drug Design : Fluorine substitution may improve blood-brain barrier penetration relative to chlorine-only analogs like 6h, which prioritize aromatic stacking .

Biological Activity

6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a synthetic compound notable for its unique structural features, including a chloro group, a fluoro group, an indazole moiety, and a tetrahydropyran ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Molecular Characteristics

- Molecular Formula : C12H12ClFN2O2

- Molecular Weight : 270.69 g/mol

- CAS Number : 2368909-53-7

- Physical State : Solid

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloroindazole with tetrahydro-2H-pyran-2-ol under specific catalytic conditions. Common methods include the use of palladium (Pd), copper (Cu), or nickel (Ni) as catalysts to facilitate the formation of the desired compound through various coupling reactions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. agalactiae | 75 µM |

| S. aureus | Moderate activity noted |

These findings suggest that the compound exhibits significant bacteriostatic characteristics, particularly against Gram-positive bacteria .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The binding affinities to these targets provide insights into its pharmacological potential. Studies assessing these interactions are crucial for understanding the mechanism of action and therapeutic applications of the compound .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicated that:

| Cell Line | EC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 3.1 - 4.8 |

| MCF7 (breast cancer) | 5.0 - 6.5 |

These results demonstrate that the compound possesses moderate to high cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various indazole derivatives, including 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-y)-1H-indazol-4-ol. The compound was tested against multiple strains of bacteria, showing promising results particularly against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further investigation into its mechanism of action and potential for drug development .

Pharmacokinetics and Toxicity Assessment

Another study focused on the pharmacokinetic properties of related compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) profiles. Although specific data for 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-y)-1H-indazol was not available, insights from similar compounds indicated favorable oral bioavailability and low toxicity levels in animal models .

Q & A

Q. What are the key steps for synthesizing 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol?

A common approach involves:

- Protecting Group Strategy : The tetrahydro-2H-pyran (THP) group is introduced early to protect reactive sites (e.g., indazole NH) using catalytic acid conditions (e.g., p-toluenesulfonic acid in THF) .

- Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura coupling (e.g., Pd(OAc)₂, triphenylphosphine) to attach substituents, as demonstrated in analogous heterocyclic systems .

- Halogenation : Selective fluorination/chlorination at positions 5 and 6 via electrophilic substitution or halogen exchange reactions under controlled temperatures (70–80°C) .

Q. How should researchers characterize this compound spectroscopically?

- 1H NMR : Look for characteristic shifts:

- IR Spectroscopy : Key absorptions include O–H stretch (~3200 cm⁻¹ for the hydroxyl group) and C–F/C–Cl stretches (1100–1250 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for refinement to confirm stereochemistry and hydrogen bonding (e.g., hydroxyl interactions) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale reactions?

- Catalyst Screening : Compare Pd(OAc)₂ with Pd(dppf)Cl₂ for coupling efficiency; triphenylphosphine may reduce catalyst poisoning .

- Solvent Effects : Acetonitrile-water mixtures enhance solubility of boronate intermediates, while PEG-400 improves heterogenous catalysis .

- Temperature Control : Maintain 70–80°C during halogenation to minimize side reactions (e.g., over-chlorination) .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

- Case Study : If NMR shows unexpected splitting, use 2D techniques (COSY, HSQC) to assign protons. For example, THP group conformers may cause splitting misinterpretation .

- X-ray Validation : If IR and NMR data conflict (e.g., hydroxyl presence vs. absence), single-crystal X-ray diffraction provides definitive proof of hydrogen bonding networks .

Q. What computational methods support mechanistic studies of this compound?

- Density Functional Theory (DFT) : Model reaction pathways (e.g., Pd-catalyzed coupling) to identify rate-limiting steps .

- Molecular Docking : Use SMILES strings (e.g., from analogs in ) to predict binding interactions with biological targets, such as kinases or receptors .

- Crystallographic Refinement : SHELXL’s dual-space algorithm resolves disorder in THP or fluorinated groups .

Data Contradiction Analysis

Q. Conflicting reports on regioselectivity during halogenation—how to address this?

Q. Discrepancies in biological activity across studies—methodological considerations?

- Purity Verification : Use HPLC (C18 column, acetonitrile-water gradient) to confirm >95% purity, as impurities in tetrahydro-2H-pyran derivatives can skew bioassay results .

- Solvent Artifacts : Avoid DMSO in cytotoxicity assays due to potential THP deprotection under acidic conditions .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| 1H NMR | δ 7.8–8.2 (indazole H), δ 3.8 (THP O–H) | |

| IR | 1705 cm⁻¹ (C=O), 1174 cm⁻¹ (C–F) | |

| X-ray | Space group P2₁, Z = 2 |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ + PPh₃ | 75–85% |

| Solvent | Acetonitrile:H₂O (4:1) | Maximizes boronate solubility |

| Temperature | 70°C | Minimizes decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.